
Kava
Übersicht
Beschreibung
Piper methysticum, is a plant native to the Pacific Islands. The roots of this plant are used to produce a traditional beverage known for its calming and relaxing effects. The active compounds in kava are called kavalactones, which are responsible for its psychoactive properties . This compound has been used for centuries in ceremonial rituals and social gatherings in Pacific Island cultures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kava is typically prepared from the root of the Piper methysticum plant. The traditional preparation method involves grinding the root into a fine powder, which is then mixed with water and strained to produce a beverage . Industrial production methods may involve more advanced techniques such as extraction and purification to isolate the active kavalactones .
Analyse Chemischer Reaktionen
Metabolic Pathways of Kavalactones
Kavalactones are metabolized primarily via hepatic cytochrome P450 (CYP450) enzymes, with variations observed across species and human subjects. Key metabolic transformations include:
-
Demethylation : Removal of methoxy groups (e.g., 4-methoxy or 12-methoxy substituents) from the α-pyrone ring .
-
Hydroxylation : Addition of hydroxyl groups at C-12 positions, observed in yangonin and desmethoxyyangonin .
-
Reduction : Saturation of the 3,4-double bond in dihydrokavain and dihydromethysticin .
-
Ring-opening : Enzymatic cleavage of the lactone ring in compounds like 7,8-dihydromethysticin, forming mercapturic acid adducts .
Table 1: Major Human Metabolites of Kavalactones
Enzyme Inhibition and Drug Interactions
Kavalactones and flavokawains exhibit significant inhibition of CYP enzymes, impacting drug metabolism:
-
CYP2C9/CYP3A4 inhibition : Methysticin (IC<sub>50</sub> = 10 µM) and dihydromethysticin (IC<sub>50</sub> = 17 µM) reduce enzymatic activity by >50% .
-
CYP2D6 suppression : Flavokavain A inhibits CYP2D6 (73% activity reduction) .
Table 2: CYP Enzyme Inhibition by this compound Components
Compound | Inhibited Enzymes | % Inhibition (10 µM) |
---|---|---|
Methysticin | CYP2C9, CYP3A4 | 54–76% |
Flavokavain A | CYP2D6 | 73% |
Desmethoxyyangonin | CYP1A2 | 40% |
Formation of Reactive Metabolites
Oxidative metabolism generates electrophilic intermediates linked to hepatotoxicity:
-
Kavain 11,12-quinone : Formed via CYP-mediated oxidation, detected as a glutathione conjugate in human microsomes .
-
7,8-Dihydrokavain 11,12-quinone : A reactive metabolite implicated in mitochondrial toxicity .
These quinones deplete glutathione reserves and form protein adducts, triggering oxidative stress .
Extraction and Solvent Effects on Chemical Composition
Solvent polarity determines kavalactone yield and flavokawain content:
-
Acetone : Extracts 20–25% total kavalactones, highest among solvents .
-
Ethanol : Yields 15–18% kavalactones but increases flavokawain B by 100× vs. water .
-
Water : Traditional method; yields <5% kavalactones, minimal flavokawains .
Table 3: Solvent Efficiency in Kavalactone Extraction
Solvent | Total Kavalactones (%) | Flavokawain B (ppm) |
---|---|---|
Acetone | 20–25 | 120 |
Ethanol | 15–18 | 450 |
Water | 3–5 | 5 |
This synthesis underscores the interplay between this compound’s chemistry and its biological effects, emphasizing the need for standardized extraction protocols and metabolic safety assessments .
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Mechanisms of Action
Kava contains a unique group of compounds known as kavalactones, which are primarily responsible for its psychoactive effects. The main kavalactones include:
- Kavain
- Dihydrokavain
- Yangonin
- Desmethoxyyangonin
These compounds interact with various neurotransmitter systems in the brain, particularly GABA receptors, which are crucial for anxiety modulation. Research indicates that this compound may enhance GABAergic activity, leading to its anxiolytic effects .
Anxiety Management
This compound has been widely studied for its efficacy in treating anxiety disorders. Meta-analyses have shown that this compound extracts can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) and chronic anxiety .
Anti-inflammatory Effects
Recent studies suggest that this compound and its constituents exhibit anti-inflammatory properties. These effects may be beneficial in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
Potential Anticancer Properties
Emerging research points to this compound's potential role in cancer prevention and treatment. Some studies have indicated that kavalactones may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain cancer types . However, further investigation is necessary to confirm these findings.
Safety and Toxicity Concerns
Despite its therapeutic potential, this compound has been associated with hepatotoxicity in some cases. Reports of liver damage have raised concerns about its safety profile, particularly with unregulated or high-dose consumption . The FDA has issued warnings regarding this compound products due to these risks, emphasizing the need for quality control and standardized dosing .
Case Studies
Case Study 1: Efficacy in Generalized Anxiety Disorder
A randomized controlled trial involving 60 participants demonstrated that those receiving this compound extract showed a significant reduction in anxiety levels compared to a placebo group over a period of four weeks. The study utilized a standardized this compound extract containing 70% kavalactones .
Case Study 2: Anti-inflammatory Effects
In a double-blind study assessing the effects of this compound on patients with chronic pain conditions, participants reported a notable decrease in inflammation markers after eight weeks of treatment with a specific this compound extract formulation .
Summary of Research Findings
Application | Evidence Level | Key Findings |
---|---|---|
Anxiety Management | Strong | Significant reduction in anxiety symptoms; effective for chronic anxiety |
Anti-inflammatory Effects | Moderate | Potential benefits for inflammatory conditions; requires further research |
Anticancer Properties | Emerging | Inhibition of cancer cell proliferation observed; more studies needed |
Safety Concerns | High | Reports of hepatotoxicity; need for standardization and quality control |
Wirkmechanismus
The primary mechanism of action of kava involves the modulation of gamma-aminobutyric acid type A (GABA-A) receptors in the brain . Kavalactones enhance GABAergic neurotransmission, leading to increased inhibitory effects and resulting in the calming and relaxing properties of this compound . Additionally, kavalactones inhibit monoamine oxidases, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine .
Vergleich Mit ähnlichen Verbindungen
Kava wird oft mit anderen pflanzlichen Nahrungsergänzungsmitteln wie Ashwagandha verglichen. Sowohl this compound als auch Ashwagandha sind für ihre stresslindernden Eigenschaften bekannt, aber sie haben unterschiedliche Wirkmechanismen und chemische Zusammensetzungen . Ashwagandha enthält beispielsweise Withanolide, die adaptogene Eigenschaften haben und dem Körper helfen, mit Stress umzugehen . Andere ähnliche Verbindungen umfassen Baldrianwurzel und Passionsblume, die ebenfalls beruhigende Wirkungen haben, sich aber in ihren aktiven Bestandteilen und Wirkmechanismen unterscheiden .
Schlussfolgerung
This compound ist eine einzigartige Verbindung mit einer reichen kulturellen Geschichte und einem erheblichen therapeutischen Potenzial. Seine aktiven Verbindungen, Kavalactone, wurden ausgiebig auf ihre beruhigenden und neuroprotektiven Wirkungen untersucht. Während this compound Ähnlichkeiten mit anderen pflanzlichen Nahrungsergänzungsmitteln aufweist, zeichnet es sich durch seine einzigartige chemische Zusammensetzung und seine Wirkmechanismen als wertvolles Naturheilmittel aus.
Biologische Aktivität
Kava, derived from the root of the plant Piper methysticum, has been utilized for centuries in Pacific Island cultures for its psychoactive properties. The primary bioactive compounds in this compound are kavalactones and flavokawains, which exhibit various biological activities, including anxiolytic, antioxidant, and anticancer effects. However, concerns regarding hepatotoxicity have emerged, necessitating a comprehensive review of its biological activity.
1. Chemical Composition of this compound
This compound's biological activity is largely attributed to its chemical constituents:
-
Kavalactones: These are the most studied compounds in this compound, with six major kavalactones accounting for 20–50% of the dry weight of this compound root. They include:
- Kawain
- Dihydrokawain
- Yangonin
- Methysticin
- Desmethoxyyangonin
- Kavain
- Flavokawains: These compounds are less prevalent but have demonstrated significant biological effects, particularly in anticancer studies.
Compound | Percentage in this compound Root | Biological Activity |
---|---|---|
Kavalactones | 20-50% | Anxiolytic, Antioxidant |
Flavokawains | Varies | Anticancer |
2.1 Anxiolytic Effects
This compound has been shown to possess anxiolytic properties comparable to benzodiazepines. A systematic review indicated that kavalactones can modulate GABAergic neurotransmission, leading to reduced anxiety without the sedative effects typical of traditional anxiolytics .
2.2 Antioxidant Properties
Research has demonstrated that this compound extracts exhibit strong antioxidant activity, which can help mitigate oxidative stress and prevent cellular damage. Specific flavonoids isolated from this compound have been identified as potent antioxidants .
2.3 Anticancer Potential
Kavalactones and flavokawains have shown promising results in preclinical studies for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, flavokawains have been linked to significant anticancer activity against breast and prostate cancer cells .
3. Hepatotoxicity Concerns
Despite its beneficial effects, this compound consumption has been associated with hepatotoxicity. Clinical reports suggest that certain compounds in this compound, particularly flavokawains, may contribute to liver damage when consumed in high quantities or over extended periods .
Case Studies on Hepatotoxicity:
- A systematic review highlighted cases where individuals consuming high doses of this compound experienced liver dysfunction, prompting regulatory scrutiny in several countries .
- Another study indicated that while kavalactones showed minimal hepatotoxicity in animal models, flavokawains exhibited significant cytotoxic effects in vitro .
4. Cognitive Effects and Driving Safety
Recent studies have investigated the cognitive effects of this compound consumption, particularly concerning driving safety. A study involving participants consuming traditional volumes of this compound (up to 3.52 liters) found no significant impairment in reaction times or divided attention compared to a control group . This suggests that while this compound does produce sedative effects, it may not significantly impair cognitive functions at traditionally consumed levels.
5. Future Research Directions
Given the diverse biological activities and potential risks associated with this compound consumption, further research is essential:
- Mechanistic Studies: Investigating the precise mechanisms through which kavalactones and flavokawains exert their biological effects.
- Longitudinal Studies: Assessing the long-term impacts of regular this compound consumption on liver health and cognitive function.
- Quality Control: Establishing standards for this compound preparation and consumption to minimize risks associated with hepatotoxicity.
Eigenschaften
IUPAC Name |
2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNGEVNATYFZGG-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CCCC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9000-38-8 | |
Record name | Kava | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01322 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.